molecular formula C8H24O3Si4 B092722 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane CAS No. 16066-09-4

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane

Cat. No. B092722
CAS RN: 16066-09-4
M. Wt: 280.61 g/mol
InChI Key: OHSYWAVRSCQMHG-UHFFFAOYSA-N
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Description

The compound "1,1,1,3,5,7,7,7-Octamethyltetrasiloxane" is not directly mentioned in the provided papers. However, the papers do discuss various organosilicon compounds and their synthesis, which can be relevant to understanding the broader context of siloxane chemistry. For instance, the synthesis of octamethylcyclo-di(meta-silphenylenesiloxane) is reported, which is a related siloxane compound .

Synthesis Analysis

The synthesis of complex organosilicon compounds often involves multi-step reactions and the use of catalysts. For example, octamethylcyclo-di(meta-silphenylenesiloxane) was synthesized from a bis(dimethylhydroxysilyl)benzene precursor in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) . This highlights the importance of catalysts in the formation of siloxane bonds and the potential for similar methodologies to be applied in the synthesis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane.

Molecular Structure Analysis

The molecular structure of siloxane compounds is characterized by Si–O–Si bond angles and interactions between orbitals. For instance, the X-ray crystallography of octamethylcyclo-di(meta-silphenylenesiloxane) revealed an Si–O–Si bond angle of 142.1(1)°, indicative of an unstrained siloxane compound . This information is crucial for understanding the molecular structure of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane, as it may share similar structural features.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane. However, the synthesis and properties of related organosilicon compounds suggest that these materials can participate in various chemical transformations, potentially including polymerization or reactions with organic and inorganic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For example, the interaction between the n orbitals on the O-atoms and the σ frame in certain siloxane compounds can be studied using photoelectron spectroscopy, as reported for some dimethyltricyclo and dimethyltetracyclo octane derivatives . These interactions can affect properties such as electronic absorption, which may also be relevant for 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane.

Scientific Research Applications

  • Facile Synthesis of Oligo(Dimethylsiloxane-co-Diphenylsiloxane)s : This research demonstrates the use of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane in synthesizing uniformly sized and sequence-defined oligo(dimethylsiloxane-co-diphenylsiloxane)s. The study highlights its application in controlled chemical synthesis (Kawatsu, Choi, Sato, & Matsumoto, 2020).

  • Acid-Catalyzed Condensation of Model Oligo(dimethylsiloxanediol)s : This paper discusses the kinetic study of the condensation of octamethyltetrasiloxane-1,7-diol and related compounds, providing insights into its reactivity and potential applications in material science (Cypryk & Sigwalt, 1994).

  • Low Pressure Pyrolysis of Linear Siloxanes : Investigating the vacuum pyrolysis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane, this study offers valuable data on its thermal decomposition, useful in understanding its stability and applications in high-temperature environments (Almond et al., 2009).

  • Catalytic Equilibration of Polymethylsiloxane : This research shows the use of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane in the catalytic equilibration of polymethylsiloxane, indicating its role in modifying polymer properties (Chiang, 1963).

  • 3D Printing Applications : The compound has been used in synthesizing diepoxycyclohexylethyl octamethyltetrasiloxane, a key component in a photosensitive resin for stereolithography 3D printing, highlighting its role in advanced manufacturing technologies (Huang et al., 2019).

  • Gold-Catalyzed Dehydrogenative Cycloaddition : This study demonstrates the application of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane in gold-catalyzed reactions, forming cycloadducts and releasing H2, suggesting its utility in organic synthesis (Kotzabasaki et al., 2013).

  • Synthesis of Aliphatic Diamines and Diimides : The compound is used in synthesizing telechelic oligo(dimethylsiloxane)s with various end groups, important in the development of novel materials with specific properties (Boutevin, Guida-Pietrasanta, & Robin, 1989).

  • Physical Gelation Studies : In this research, 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane-containing compounds were evaluated as gelators, providing insights into their potential applications in materials science and engineering (Nakagawa, Suzuki, & Hanabusa, 2017).

  • Equations of State for Siloxanes : This study involves the development of technical equations of state for various siloxanes, including 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane, indicating its importance in thermodynamic modeling and industrial applications (Colonna, Nannan, & Guardone, 2008).

  • Conformational Mobility in Solid State : Research into the crystalline mesophase state of octamethyltetrasiloxane provides valuable insights into its conformational mobility, relevant to understanding its behavior in various states (Emeis, Cantow, & Möller, 1984).

properties

InChI

InChI=1S/C8H24O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSYWAVRSCQMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](O[Si](C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871252
Record name Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane

CAS RN

16066-09-4
Record name Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,5,7,7,7-octamethyltetrasiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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